molecular formula C7H2BrN3 B15331587 2-Bromopyridine-3,5-dicarbonitrile

2-Bromopyridine-3,5-dicarbonitrile

Cat. No.: B15331587
M. Wt: 208.01 g/mol
InChI Key: PFMNUSHWLXNOFN-UHFFFAOYSA-N
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Description

2-Bromopyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and two cyano groups at the third and fifth positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyridine-3,5-dicarbonitrile typically involves the bromination of pyridine derivatives followed by the introduction of cyano groups. One common method is the bromination of 3,5-dicyanopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: Aminopyridine derivatives

Mechanism of Action

The mechanism of action of 2-Bromopyridine-3,5-dicarbonitrile in chemical reactions involves the activation of the bromine atom and cyano groups. The bromine atom can undergo oxidative addition with transition metal catalysts, facilitating coupling reactions. The cyano groups can participate in nucleophilic addition or reduction reactions, leading to the formation of various functionalized products .

Comparison with Similar Compounds

Uniqueness: 2-Bromopyridine-3,5-dicarbonitrile is unique due to the presence of both bromine and cyano groups, which provide a combination of electrophilic and nucleophilic sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2-bromopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNUSHWLXNOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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